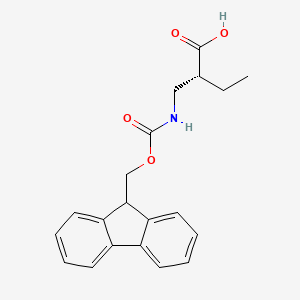
Fmoc-Asn(Xan)-OH
Overview
Description
The compound “9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide” is a derivative of asparagine, an amino acid, modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the xanthyl (Xan) protecting group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide typically involves the protection of the amino group of asparagine with the 9-fluorenylmethyloxycarbonyl group. This is followed by the protection of the side-chain amide group with the xanthyl group. The process generally includes the following steps:
Protection of the Amino Group: The amino group of asparagine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide.
Protection of the Side-Chain Amide Group: The side-chain amide group is protected by reacting the intermediate with xanthyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In industrial settings, the synthesis of 9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide is typically carried out using automated solid-phase peptide synthesis techniques. This method allows for the efficient and scalable production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the 9-fluorenylmethyloxycarbonyl group is typically achieved using a base such as piperidine in dimethylformamide. The xanthyl group can be removed using mild acidic conditions.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides. This is typically achieved using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide for 9-fluorenylmethyloxycarbonyl group removal; mild acids for xanthyl group removal.
Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole in an organic solvent like dimethylformamide.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid or peptide and the corresponding by-products from the removal of the protecting groups.
Scientific Research Applications
9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the solid-phase synthesis of peptides.
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Biomaterials: Employed in the development of bio-inspired materials due to its self-assembly properties.
Biological Studies: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of 9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide primarily involves its role as a protected amino acid in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group protects the amino group during the synthesis process, preventing unwanted side reactions. The xanthyl group protects the side-chain amide group, allowing for selective deprotection and subsequent coupling reactions.
Comparison with Similar Compounds
9-fluorenylmethyloxycarbonyl-asparagine(xanthyl)-hydroxide is unique due to the combination of the 9-fluorenylmethyloxycarbonyl and xanthyl protecting groups. Similar compounds include:
9-fluorenylmethyloxycarbonyl-asparagine-hydroxide: Lacks the xanthyl group, offering less protection for the side-chain amide group.
9-fluorenylmethyloxycarbonyl-glutamine(xanthyl)-hydroxide: Similar structure but with glutamine instead of asparagine, providing different reactivity and properties.
This compound’s unique combination of protecting groups makes it particularly useful in complex peptide synthesis, offering greater control and selectivity in the synthesis process.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O6/c35-29(34-30-23-13-5-7-15-27(23)40-28-16-8-6-14-24(28)30)17-26(31(36)37)33-32(38)39-18-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,30H,17-18H2,(H,33,38)(H,34,35)(H,36,37)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSJDYJRHPNVAM-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















